![molecular formula C22H16Cl2Se2 B14219578 Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] CAS No. 823178-65-0](/img/structure/B14219578.png)
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is an organoselenium compound with the molecular formula C22H16Cl2Se2 This compound is characterized by the presence of two selenium atoms and two chloromethyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] typically involves the reaction of 3-(chloromethyl)-2-naphthalenyl derivatives with selenium reagents. One common method is the oxidative coupling of 3-(chloromethyl)-2-naphthalenyl selenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenols or other reduced selenium species.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-selenium or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can react with the chloromethyl groups under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while nucleophilic substitution can produce various substituted naphthalenyl derivatives.
Applications De Recherche Scientifique
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against biofilm-forming bacteria and fungi.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which diselenide, bis[3-(chloromethyl)-2-naphthalenyl] exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, acting as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can disrupt microbial biofilms by interfering with the formation and stability of the biofilm matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant and antimicrobial properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is unique due to the presence of chloromethyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
823178-65-0 |
|---|---|
Formule moléculaire |
C22H16Cl2Se2 |
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-[[3-(chloromethyl)naphthalen-2-yl]diselanyl]naphthalene |
InChI |
InChI=1S/C22H16Cl2Se2/c23-13-19-9-15-5-1-3-7-17(15)11-21(19)25-26-22-12-18-8-4-2-6-16(18)10-20(22)14-24/h1-12H,13-14H2 |
Clé InChI |
WKGZYGPCDJAOPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se][Se]C3=CC4=CC=CC=C4C=C3CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)


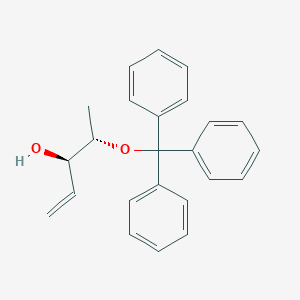
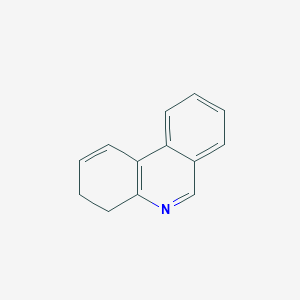
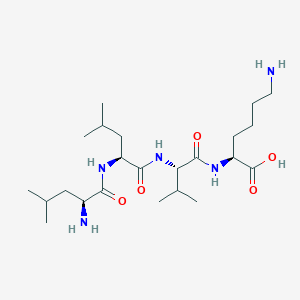
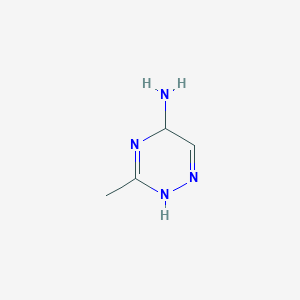
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
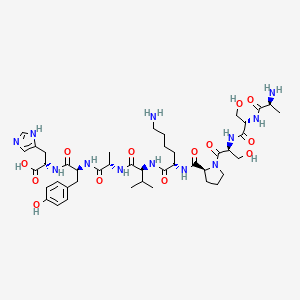
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
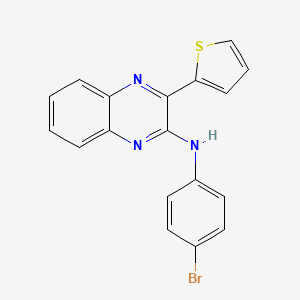
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
